2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine
CAS No.:
Cat. No.: VC15825576
Molecular Formula: C12H15N5
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N5 |
---|---|
Molecular Weight | 229.28 g/mol |
IUPAC Name | 2-(5-piperidin-3-yl-1,2,4-triazol-1-yl)pyridine |
Standard InChI | InChI=1S/C12H15N5/c1-2-7-14-11(5-1)17-12(15-9-16-17)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |
Standard InChI Key | KLOAWGSCIWMRFQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)C2=NC=NN2C3=CC=CC=N3 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine features a pyridine ring substituted at the 2-position with a 1H-1,2,4-triazole group. The triazole’s 5-position is further functionalized with a piperidin-3-yl substituent (Figure 1). The IUPAC name reflects this connectivity:
-
Pyridine: A six-membered aromatic ring with one nitrogen atom.
-
1H-1,2,4-Triazole: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The hydrogen atom resides on the nitrogen at position 1, while the piperidin-3-yl group attaches to position 5 .
-
Piperidin-3-yl: A six-membered saturated ring with one nitrogen atom, substituted at the 3-position.
This arrangement creates a planar pyridine-triazole system linked to a three-dimensional piperidine ring, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .
Crystallographic and Spectroscopic Characterization
While direct crystallographic data for 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine is unavailable, related Ru(II) complexes with triazolylpyridines demonstrate distorted octahedral geometries, as confirmed by X-ray diffraction . Infrared (IR) spectra of analogous compounds show characteristic peaks for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data for similar structures reveal pyridine protons at δ 8.5–9.0 ppm and piperidine methylene protons at δ 1.5–2.5 ppm .
Table 1: Key Structural Properties of Analogous Compounds
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine likely follows a multi-step protocol analogous to methods used for related triazolylpyridines :
-
Formation of Pyridine-3-sulfonamide Intermediate: 4-Chloropyridine-3-sulfonamide reacts with thiourea derivatives to form N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates .
-
Cyclization to Triazole: Treatment with hydrazine hydrate induces cyclization, yielding the 1,2,4-triazole core .
-
Piperidine Functionalization: Alkylation or reductive amination introduces the piperidin-3-yl group at the triazole’s 5-position .
A representative synthesis from uses DMAP (4-dimethylaminopyridine) as a catalyst, achieving yields of 65–78% for analogous tetrahydrothieno[3,2-c]pyridine-triazole hybrids.
Purification and Analytical Methods
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane eluents .
-
Recrystallization: Ethanol/water mixtures for final product isolation .
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular ions ([M+H]⁺) with <5 ppm error .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable groups:
-
Water Solubility: Limited due to hydrophobic piperidine and aromatic rings.
-
Stability: Stable under ambient conditions but susceptible to oxidation at the triazole’s sulfur atoms in acidic environments .
Pharmacokinetic Predictions
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions using tools like FAF-Drugs2 suggest:
-
Lipophilicity (LogP): ~2.1, indicating moderate membrane permeability.
-
Blood-Brain Barrier (BBB) Penetration: Unlikely due to polar triazole and sulfonamide groups.
Compound | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs R. mucilaginosa |
---|---|---|
Fluconazole | 32 | 64 |
26 | 12.5 | 25 |
35 | 6.25 | 12.5 |
Anticancer Properties
Ru(II)- p-cymene complexes with triazolylpyridines demonstrate cytotoxicity against cisplatin-resistant ovarian cancer cells (A2780cis), with IC₅₀ values of 8–12 µM . The piperidine group likely enhances cellular uptake and DNA intercalation, while the triazole stabilizes metal coordination .
Cytotoxicity Profile
In vitro assays on NCI-60 cell lines reveal moderate cytotoxicity (IC₅₀: 10–50 µM) for related compounds, suggesting a therapeutic window for further optimization .
Computational Studies and Docking Analysis
Molecular Docking
Docking studies into Candida albicans CYP51 (PDB: 5TZ1) predict that the triazole nitrogen forms a hydrogen bond with heme’s iron atom, while the pyridine and piperidine moieties occupy hydrophobic pockets (Figure 2) . Binding energies range from −9.2 to −11.5 kcal/mol, correlating with experimental MIC values .
QSAR (Quantitative Structure-Activity Relationship)
Hydrophobic substituents at the triazole’s 5-position enhance antifungal activity, as quantified by a regression model (R² = 0.87) .
Applications and Future Directions
Therapeutic Applications
-
Antifungal Agents: Dual-action inhibitors targeting CYP51 and fungal membrane integrity.
-
Anticancer Drug Candidates: Metal complexes for overcoming cisplatin resistance .
-
Anti-inflammatory Agents: Piperidine’s histamine receptor antagonism potential .
Industrial and Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume